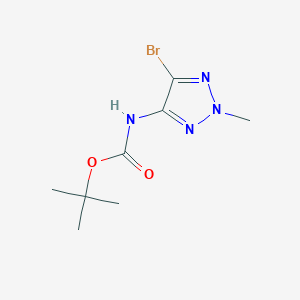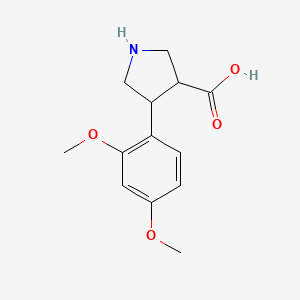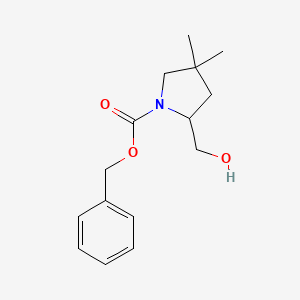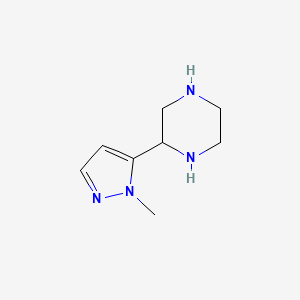
2-(1-methyl-1H-pyrazol-5-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under specific conditions. One common method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. These reactants undergo nucleophilic substitution and cyclization under acid catalysis to form the desired compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production. The reaction steps are designed to be short, safe, and simple, facilitating easy operation and scalability .
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(1-Methyl-1H-pyrazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a piperazine ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound has a phenyl group attached to the pyrazole ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperazine ring makes it a versatile intermediate in various synthetic and medicinal applications .
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(2-methylpyrazol-3-yl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-12-8(2-3-11-12)7-6-9-4-5-10-7/h2-3,7,9-10H,4-6H2,1H3 |
InChIキー |
UIINJHNIJRKZLT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2CNCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
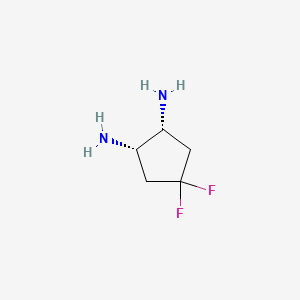
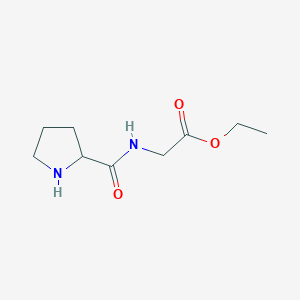
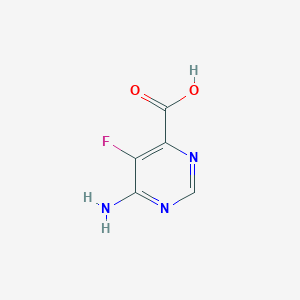
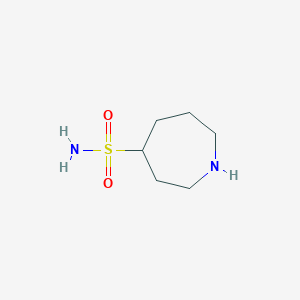
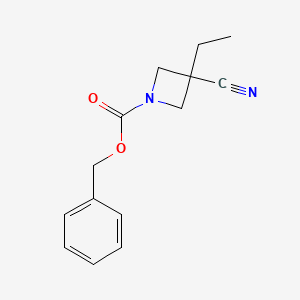
amine hydrochloride](/img/structure/B13512604.png)
![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)
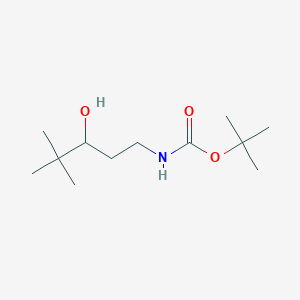
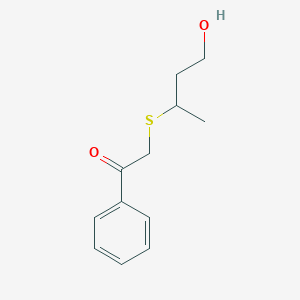
![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
